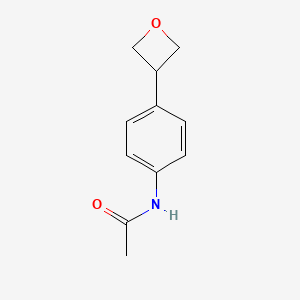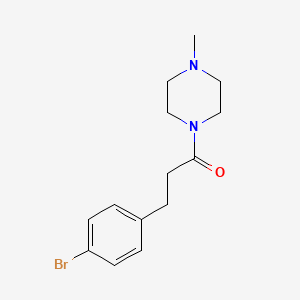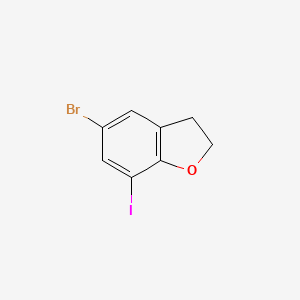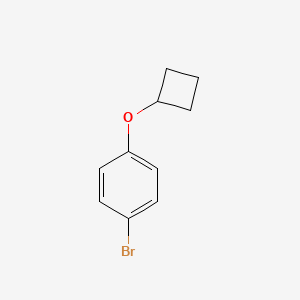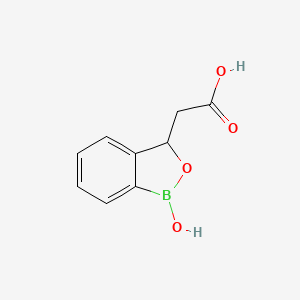
3-溴-5-(二甲基氨基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a dimethylamino group at the 5-position
科学研究应用
3-Bromo-5-(dimethylamino)benzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds, such as benzofuran derivatives, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that brominated benzoic acid derivatives can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
For instance, 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase and manganese peroxidase .
Pharmacokinetics
The compound’s molecular weight (24409) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been shown to have various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
生化分析
Biochemical Properties
3-Bromo-5-(dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with peroxidase and manganese peroxidase, which are enzymes involved in oxidative reactions . These interactions are crucial as they can influence the activity of these enzymes, potentially altering the oxidative stress response in cells.
Cellular Effects
The effects of 3-Bromo-5-(dimethylamino)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of peroxidase enzymes, which play a role in the cellular response to oxidative stress . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in various cellular functions.
Molecular Mechanism
At the molecular level, 3-Bromo-5-(dimethylamino)benzoic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with peroxidase enzymes can either inhibit or enhance their activity, leading to changes in the oxidative stress response . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(dimethylamino)benzoic acid can change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(dimethylamino)benzoic acid vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
3-Bromo-5-(dimethylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with peroxidase enzymes can influence the oxidative metabolism within cells .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-(dimethylamino)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-(dimethylamino)benzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. Its activity and function are dependent on its localization, as it needs to be in the right place to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(dimethylamino)benzoic acid typically involves the bromination of 5-(dimethylamino)benzoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of 3-Bromo-5-(dimethylamino)benzoic acid may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, concentration, and reaction time .
化学反应分析
Types of Reactions
3-Bromo-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-(dimethylamino)benzoic acid
- 3-Bromo-5-(methylamino)benzoic acid
- 3-Chloro-5-(dimethylamino)benzoic acid
Uniqueness
3-Bromo-5-(dimethylamino)benzoic acid is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
3-bromo-5-(dimethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWRDFKYJBVVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369915-68-3 |
Source


|
| Record name | 3-bromo-5-(dimethylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
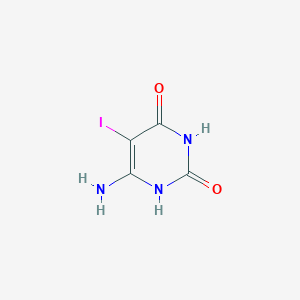
![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)



